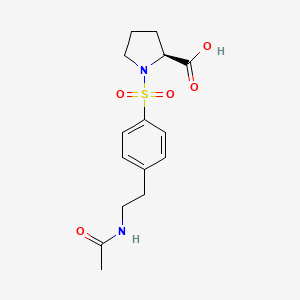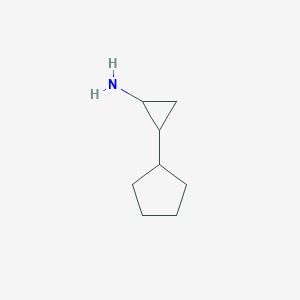
2-Cyclopentylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a cyclopentyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcyclopropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, cyclopentyl bromide can react with cyclopropylamine under suitable conditions to yield the desired compound. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclopropane derivatives
Scientific Research Applications
2-Cyclopentylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Cyclopentylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclopropane ring’s strained structure can interact with enzymes and receptors, potentially leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Similar structure but lacks the cyclopropane ring.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopropane ring .
Uniqueness
2-Cyclopentylcyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a cyclopentyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-cyclopentylcyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-7(8)6-3-1-2-4-6/h6-8H,1-5,9H2 |
InChI Key |
ICVLGQPTZAJNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


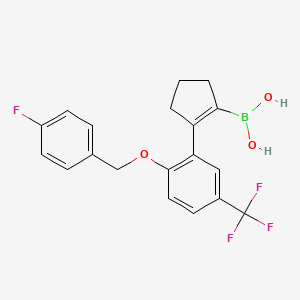
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
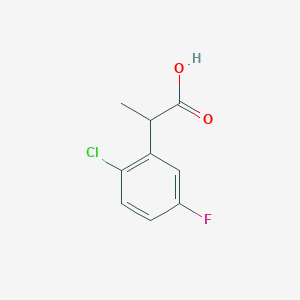
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
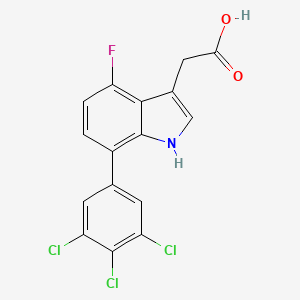
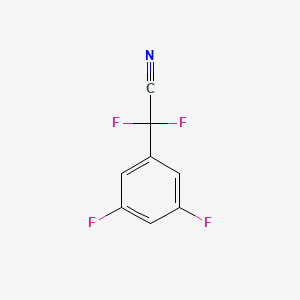
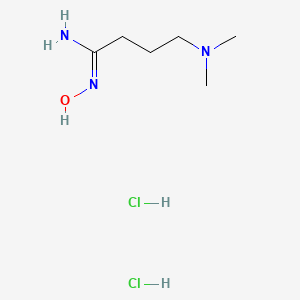
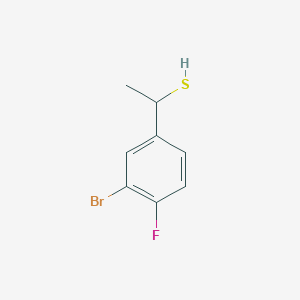
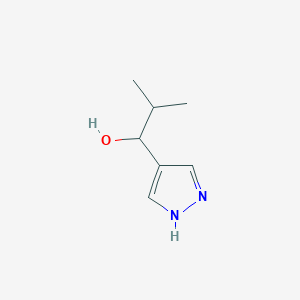
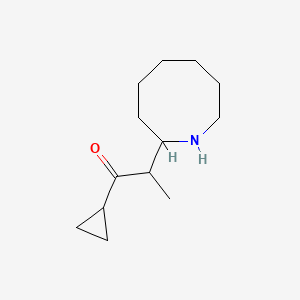
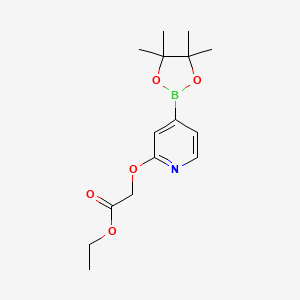
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
